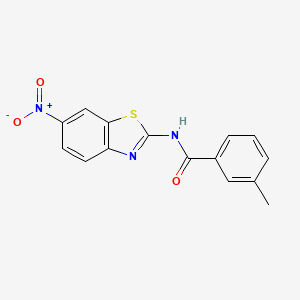

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Wirkmechanismus

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that similar compounds interact with their targets through various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways related to the survival and replication of this bacterium.

Result of Action

Similar compounds have been shown to exhibit significant anti-tubercular activity , suggesting that they may inhibit the growth or survival of Mycobacterium tuberculosis H37Ra.

Vorbereitungsmethoden

The synthesis of 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One efficient method involves the base-promoted intramolecular C–S bond coupling cyclization in dioxane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Analyse Chemischer Reaktionen

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: The compound is used in the development of materials with specific electronic and optical properties.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide include:

2-amino-6-methylbenzothiazole: Known for its muscle relaxant properties.

5-nitro-1,2-benzothiazol-3-amine: Exhibits antibacterial activity.

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide: Used in various chemical syntheses.

Biologische Aktivität

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. The structure consists of a benzamide linked to a nitro-substituted benzothiazole moiety, which contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its antibacterial, anticonvulsant, and other medicinal properties, supported by relevant research findings and data.

- IUPAC Name : this compound

- Molecular Formula : C15H11N3O3S

- Molecular Weight : 313.33 g/mol

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Antibacterial Activity : Similar compounds have demonstrated significant activity against Mycobacterium tuberculosis H37Ra by inhibiting key enzymes such as dihydroorotase and DNA gyrase .

- Anticonvulsant Properties : A series of benzothiazole derivatives have been evaluated for their anticonvulsant effects, showing promising results in reducing seizure activity without notable neurotoxicity .

Antibacterial Activity

A comparative study on the antibacterial efficacy of related benzothiazole compounds revealed that those with nitro groups exhibited enhanced activity against various bacterial strains. The following table summarizes the antibacterial potency of selected compounds:

| Compound Name | Activity Against M. tuberculosis | Reference |

|---|---|---|

| This compound | Significant | |

| 5-nitro-1,2-benzothiazol-3-amine | Moderate | |

| 2-amino-6-methylbenzothiazole | Weak |

Anticonvulsant Activity

Research involving a series of 1,3-benzothiazol-2-yl benzamides indicated that compounds similar to this compound showed effective anticonvulsant properties in various screening tests (MES and scPTZ). The results are summarized below:

| Compound Name | MES Test Result | scPTZ Test Result | Neurotoxicity |

|---|---|---|---|

| This compound | Active | Active | None |

| 4-nitrobenzamide | Active | Inactive | None |

| 5-chloro-N-(1,3-benzothiazol-2-yl)benzamide | Inactive | Active | Low |

Case Studies

Several studies have explored the biological properties of benzothiazole derivatives. One notable study synthesized a range of benzothiazole-based compounds and assessed their anticonvulsant and antibacterial activities. The majority showed promising results with minimal toxicity, indicating potential for therapeutic applications .

In another investigation focused on the synthesis of novel derivatives from 6-nitrobenzothiazole, researchers found that modifications at the nitrogen atom significantly influenced both antibacterial and antifungal activities. Compounds with electron-withdrawing groups like nitro were particularly effective against Gram-positive bacteria .

Eigenschaften

IUPAC Name |

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c1-9-3-2-4-10(7-9)14(19)17-15-16-12-6-5-11(18(20)21)8-13(12)22-15/h2-8H,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWJEMYDHYPFJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.